molecular formula C7H6ClN3 B1292655 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1000340-80-6

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1292655
CAS No.: 1000340-80-6
M. Wt: 167.59 g/mol
InChI Key: IKFOABTXBHOTPL-UHFFFAOYSA-N
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Description

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound with the molecular formula C7H6ClN3. It is part of the pyrrolopyridine family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with an appropriate amine under high temperature and pressure. The reaction conditions often involve the use of a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include sodium hydroxide (NaOH) and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Fibroblast Growth Factor Receptor Inhibition

Overview
The abnormal activation of FGFR signaling pathways has been implicated in various cancers. Targeting these receptors presents a promising strategy for cancer treatment. Research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine, including 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine, exhibit potent inhibitory activity against FGFRs.

Key Findings

  • A study identified several pyrrolo[2,3-b]pyridine derivatives with significant activity against FGFR1, FGFR2, and FGFR3. Among these, compound 4h (which shares structural similarities with this compound) showed IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong inhibitory potential .
  • In vitro experiments revealed that compound 4h inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. Furthermore, it significantly reduced cell migration and invasion capabilities .

Table: FGFR Inhibition Activity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925
OtherVariesVariesVaries

Janus Kinase 3 Inhibition

Overview
Janus kinases are critical mediators in the signaling pathways of various cytokines involved in immune responses. The inhibition of JAK3 has therapeutic implications for autoimmune diseases and organ transplantation.

Key Findings

  • Research indicated that modifications to the pyrrolo[2,3-b]pyridine scaffold could enhance JAK3 inhibitory activity significantly. For example, the introduction of a carbamoyl group at the C5 position and a cycloalkylamino group at the C4 position resulted in a compound (14c) that exhibited over a 200-fold increase in JAK3 inhibition compared to earlier derivatives .
  • The biological evaluation showed that compound 14c not only inhibited JAK3 but also modulated T cell proliferation in response to interleukin-2 stimulation .

Table: JAK3 Inhibition Activity of Pyrrolo[2,3-b]pyridine Derivatives

CompoundJAK3 Inhibition ActivitySelectivity
14cPotentModerately selective
OtherVariesVaries

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine
  • 6-Chloro-1H-pyrrolo[3,2-b]pyridine

Uniqueness

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom at the 6-position and the amine group at the 4-position can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development.

Biological Activity

6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core with a chlorine substituent at the 6-position and an amine group at the 4-position. This unique substitution pattern is believed to influence its biological activity and chemical reactivity significantly.

Target of Action

The primary target for this compound is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs play critical roles in various cellular processes, including proliferation, differentiation, and survival.

Mode of Action

Upon binding to FGFRs, the compound inhibits their activity. This inhibition prevents the dimerization and autophosphorylation of tyrosine residues in the receptor's cytoplasmic tail, which is essential for activating downstream signaling pathways such as RAS–MEK–ERK, PLCγ, and PI3K–Akt. Consequently, this leads to reduced cell proliferation and increased apoptosis in affected cells .

Inhibition Studies

Research indicates that this compound exhibits potent inhibitory effects on FGFRs. In vitro studies have demonstrated that it can effectively reduce cell viability in various cancer cell lines by disrupting FGFR-mediated signaling pathways .

Case Studies

  • Cancer Cell Lines : A study evaluated the effects of this compound on human tumor xenografts. The compound showed significant tumor growth inhibition at well-tolerated doses, suggesting its potential as an anticancer agent .
  • Kinase Inhibition : In a related investigation, the compound was found to selectively inhibit certain kinases involved in cancer progression. The selectivity for FGFR over other kinases was noted to be crucial for minimizing off-target effects .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful.

Compound NameStructural FeaturesNotable Activities
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amineBromine at the 6-positionExhibits different electronic properties affecting reactivity
4-Chloro-1H-pyrrolo[2,3-b]pyridineSingle chlorine substitutionPotential anticancer activity
6-Fluoro-1H-pyrrolo[2,3-b]pyridineFluorine instead of chlorineVaries in kinase inhibition profile

This table illustrates how variations in substitution can lead to different biological activities and selectivity profiles among related compounds.

Properties

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-6-3-5(9)4-1-2-10-7(4)11-6/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFOABTXBHOTPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30646915
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000340-80-6
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30646915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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